molecular formula C19H21N3O2 B2674615 8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide CAS No. 398995-92-1

8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide

Cat. No. B2674615
M. Wt: 323.396
InChI Key: QLEGWPDWXNOEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality 8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The synthesis and chemical study of imidazotetrazines, including compounds with potential as broad-spectrum antitumor agents, demonstrate the significance of structural modifications in enhancing antitumor efficacy. These compounds, through specific structural alterations, have shown curative activity against leukemia, indicating their potential in cancer therapy (Stevens et al., 1984).

Enzyme Inhibition

Research on Tröger's base analogs reveals the capacity of structurally related compounds to inhibit thromboxane A2 synthase, an enzyme implicated in thrombosis and other cardiovascular diseases. This highlights the potential of such compounds in developing new therapeutic agents (Johnson et al., 1993).

Synthesis of New Heterocyclic Systems

Studies on aminonaphthyridinones and their transformation into new heterocyclic systems underscore the versatility of these compounds in synthesizing novel heterocycles, which could have various pharmacological applications (Deady & Devine, 2006).

Development of Analgesics

The synthesis and evaluation of compounds derived from diazabenzobicyclo[3.3.1]nonane systems for their analgesic properties illustrate the ongoing research into new pain management solutions. These efforts aim to discover compounds with improved efficacy and safety profiles for treating pain (Shiotani, Hori, & Mitsuhasi, 1967).

properties

IUPAC Name

N-(3-methylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-4-2-5-16(8-13)20-19(24)21-10-14-9-15(12-21)17-6-3-7-18(23)22(17)11-14/h2-8,14-15H,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEGWPDWXNOEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide

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